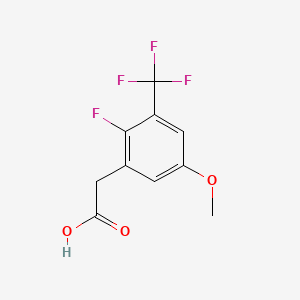

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-17-6-2-5(3-8(15)16)9(11)7(4-6)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVUXOKNKIQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview:

This method involves constructing the aromatic core with the desired substituents through palladium-catalyzed cross-coupling reactions, followed by oxidation to the phenylacetic acid derivative.

Key Steps:

- Preparation of the aromatic precursor: Synthesis begins with a suitably substituted aromatic halide, such as 2-fluoro-5-methoxy-3-(trifluoromethyl)halogenated benzene.

- Cross-coupling reaction: Using Suzuki–Miyaura coupling, the aromatic halide reacts with a boronic acid or ester to introduce the phenylacetic backbone.

- Oxidation to acid: The resulting phenyl derivative is oxidized, often using oxidants like potassium permanganate or chromium-based reagents, to yield the phenylacetic acid.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic halide synthesis | Halogenation reagents (e.g., NBS, NCS) | Controlled temperature, inert atmosphere | High | Ensures selective halogenation |

| Suzuki coupling | Pd catalyst, base, solvent (e.g., toluene, dioxane) | 80–120°C | 70–85% | Selective substitution |

| Oxidation | KMnO₄ or Cr-based reagents | Reflux, aqueous medium | 60–75% | Converts side chain to acid |

Bromination Followed by Grignard Reaction and Oxidation

Overview:

This route involves initial bromination of the aromatic ring, formation of a Grignard reagent, and subsequent oxidation to the phenylacetic acid.

Key Steps:

- Bromination: Aromatic ring is brominated selectively at the desired position using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.

- Formation of Grignard reagent: The brominated intermediate reacts with magnesium turnings in tetrahydrofuran (THF) to generate the Grignard reagent.

- Addition of electrophile: The Grignard reagent reacts with ethyl trifluoroacetate, forming a tertiary alcohol intermediate.

- Oxidation: The alcohol is oxidized to the corresponding acid, yielding the target compound.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS, radical initiator | Room temperature, inert atmosphere | 85% | Selectivity is critical |

| Grignard formation | Mg, THF | 40–50°C | 80–90% | Controlled addition prevents side reactions |

| Electrophilic addition | Ethyl trifluoroacetate | 0–25°C | 70–80% | Requires inert atmosphere |

| Oxidation | Oxidants (e.g., KMnO₄) | Reflux | 60–75% | Final step to acid |

Multi-Step Synthesis via Aromatic Halogenation, Nucleophilic Substitution, and Oxidation

Overview:

This approach emphasizes regioselective halogenation, nucleophilic substitution with methoxy groups, and oxidative cleavage to obtain the phenylacetic acid.

Key Steps:

- Selective halogenation: Using halogenating agents under controlled conditions to introduce fluorine and trifluoromethyl groups.

- Substitution with methoxy: Nucleophilic aromatic substitution with methanol derivatives.

- Side chain elongation: Introduction of the acetic acid side chain via nucleophilic addition or substitution.

- Oxidation: Final oxidation step to convert the side chain to the acid.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Selective fluorination reagents | Low temperature, inert atmosphere | Moderate | Ensures regioselectivity |

| Methoxy substitution | Methanol derivatives | Elevated temperature | Good | Protecting groups may be used |

| Side chain elongation | Acetic acid derivatives | Acidic or basic conditions | 65–80% | Requires careful control |

| Oxidation | Oxidants like KMnO₄ | Reflux | 60–70% | Final step |

Research-Backed Methods from Patents and Literature

Patent CN115959979A:

- Describes a multi-step synthesis involving halogenation, Grignard reactions, and oxidation, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

- Highlights the use of specific solvents such as dichloromethane and acetonitrile, and reagents like dibromohydantoin for bromination.

Patent US8796269B2:

- Details a route involving aromatic substitution, nitration, and subsequent reduction and oxidation steps, providing an alternative pathway for synthesizing phenylacetic derivatives with trifluoromethyl and methoxy groups.

Key Considerations:

- Reagent selection: Use of electrophilic halogenating agents (NBS, N-bromosuccinimide).

- Reaction conditions: Temperature control (often below 50°C) is critical to prevent side reactions.

- Purification: Chromatography and distillation are employed to isolate high-purity intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to form less fluorinated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-Fluoro-5-formyl-3-(trifluoromethyl)phenylacetic acid, while reduction of the trifluoromethyl group may produce 2-Fluoro-5-methoxy-3-(difluoromethyl)phenylacetic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is C10H8F4O3, with a molecular weight of approximately 236.16 g/mol. The compound features:

- Fluorine atom at the 2-position

- Methoxy group (OCH₃) at the 5-position

- Trifluoromethyl group (CF₃) at the 3-position

These functional groups enhance its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent due to its structural similarities with other biologically active compounds. The presence of fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic properties, such as bioavailability and metabolic stability.

Case Study: Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of phenylacetic acids have been shown to possess antibacterial properties, suggesting that this compound may also display similar effects.

Agrochemicals

The compound's reactivity and stability make it a candidate for development in agrochemical formulations. Fluorinated compounds are often used to enhance the efficacy of pesticides and herbicides.

Example Application: Herbicide Development

Fluorinated phenylacetic acids have been studied for their herbicidal properties. The trifluoromethyl group may improve the selectivity and potency of herbicides, providing an avenue for further exploration with this compound.

Materials Science

In materials science, fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. This compound could be explored for use in coatings or polymers that require enhanced durability and resistance to environmental degradation.

Mecanismo De Acción

The mechanism by which 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall electronic properties, influencing its reactivity and interactions with biological molecules.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Key Structural Variations

The compound is compared to five analogs (Table 1), focusing on substituent positions and functional groups:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid | 1373920-85-4 | C₁₀H₈F₄O₃ | 252.16 | 2-F, 5-OCH₃, 3-CF₃ |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 195447-79-1 | C₉H₆F₄O₂ | 222.14 | 3-F, 5-CF₃ |

| 3-Methoxy-5-(trifluoromethyl)phenylacetic acid | 916421-04-0 | C₁₀H₉F₃O₃ | 234.17 | 3-OCH₃, 5-CF₃ |

| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | 208.15 | 4-CF₃ |

| 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid | CID 83224130 | C₁₀H₈F₄O₃ | 252.16 | Methoxy on acetic acid chain |

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing acidity (lowering pKa) and lipophilicity. This improves membrane permeability in drug candidates .

- Methoxy (OCH₃) is electron-donating, increasing solubility in polar solvents. In the target compound, the 5-OCH₃ group balances hydrophobicity from CF₃ .

Positional Isomerism :

Actividad Biológica

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid (CAS No. 1373920-85-4) is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a trifluoromethyl group and a methoxy substituent, suggest significant biological activity that warrants detailed investigation.

The molecular formula of this compound is C10H8F4O3, with a molecular weight of 252.165 g/mol. The compound's structure is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 1373920-85-4 |

| Molecular Formula | C10H8F4O3 |

| Molecular Weight | 252.165 g/mol |

| IUPAC Name | 2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid |

| PubChem CID | 86277647 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer effects. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a promising candidate for drug development.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Cell Signaling Modulation : The compound may affect cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various fluorinated phenylacetic acids, including the target compound. Results demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

2. Anticancer Properties

In a series of experiments on cancer cell lines, this compound exhibited significant cytotoxicity:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HL-60 (leukemia).

- IC50 Values : The compound showed IC50 values ranging from 0.1 to 0.5 µM across different cell lines, indicating potent anticancer activity.

Table 1: Biological Activity Summary

| Activity Type | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | N/A | |

| Anticancer | Cytotoxicity | 0.1 - 0.5 |

Table 2: Enzyme Inhibition Profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, and how can intermediates be characterized?

- Methodological Approach :

- Synthesis : Start with halogenated phenylacetic acid derivatives (e.g., 3-fluoro-5-(trifluoromethyl)phenylacetic acid ) as precursors. Introduce methoxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaOMe in DMF). Trifluoromethylation can be achieved via Ruppert-Prakash reagents (e.g., (CF₃)₃SiMe) in the presence of Cu(I) catalysts .

- Characterization : Use HPLC-PDA to monitor reaction progress and ¹⁹F/¹H NMR to confirm trifluoromethyl and fluoro substituents. Compare retention times and fragmentation patterns with structurally similar compounds (e.g., 2,4-bis(trifluoromethyl)phenylacetic acid ).

Q. How can purity and stability of this compound be assessed under varying storage conditions?

- Methodological Approach :

- Purity Analysis : Employ ion-pair reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Validate against reference standards of phenylacetic acid derivatives .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolytic degradation (methoxy and trifluoromethyl groups) via LC-MS/MS and quantify impurities using QDa detectors .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of fluorinated phenylacetic acid derivatives?

- Methodological Approach :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., COX-2 or PPARγ) using analogs like 3-fluoro-5-(trifluoromethyl)phenylacetic acid . Parameterize force fields for fluorine atoms (e.g., OPLS-AA).

- QSAR Modeling : Train models using descriptors like logP , H-bond acceptors , and electrostatic potential maps from Gaussian08. Validate against experimental IC₅₀ data for anti-inflammatory or metabolic activity .

Q. How can conflicting data on metabolic pathways of trifluoromethylated aromatics be resolved?

- Methodological Approach :

- Isotopic Tracing : Incubate the compound with ¹⁸O-labeled H₂O in hepatocyte assays. Use HRAM-MS to track metabolites (e.g., defluorinated or demethylated products).

- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic routes. Compare with data from structurally related compounds (e.g., 2-(trifluoromethoxy)phenylacetic acid ).

Q. What experimental designs minimize batch-to-batch variability in fluorinated phenylacetic acid synthesis?

- Methodological Approach :

- DoE Optimization : Use a Box-Behnken design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). Optimize for yield and purity via response surface methodology.

- In-line PAT : Implement FTIR spectroscopy to monitor trifluoromethylation in real time. Cross-validate with XRD for crystallinity consistency .

Data Contradiction Analysis

Q. Why do different studies report conflicting logP values for trifluoromethyl-phenylacetic acids?

- Resolution Strategy :

- Standardized Measurement : Use shake-flask method (octanol/water partitioning) at pH 7.4, as ionization affects logP. Compare with computational predictions (e.g., ACD/Labs).

- Structural Confounders : Note substituent positioning (e.g., 2- vs. 5-fluoro alters electron-withdrawing effects). Data from 3-fluoro-5-(trifluoromethyl)phenylacetic acid (logP = 2.8) may differ due to steric hindrance.

Methodological Tables

Key Considerations for Researchers

- Fluorine-Specific Challenges : Fluorine’s electronegativity impacts reaction kinetics (e.g., slower SN2 rates for methoxy substitution).

- Biological Assays : Prioritize primary hepatocyte models over cell lines for metabolic studies due to CYP450 expression fidelity .

- Data Validation : Cross-reference with structurally validated analogs (e.g., 2,4-bis(trifluoromethyl)phenylacetic acid ) to resolve spectral ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.